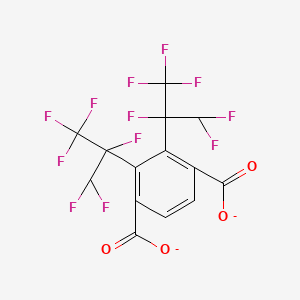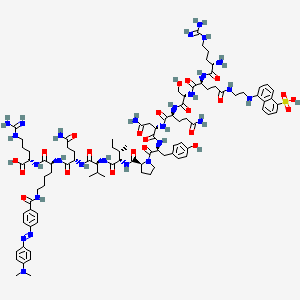
HIV Protease Substrate 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV Protease Substrate 1 is a synthetic peptide substrate specifically designed for the study of HIV-1 protease activity. HIV-1 protease is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving newly synthesized polyproteins into mature, functional proteins necessary for viral replication . The substrate is often used in fluorometric assays to measure the activity of HIV-1 protease, aiding in the development of inhibitors that can potentially serve as antiretroviral drugs .
准备方法
Synthetic Routes and Reaction Conditions: HIV Protease Substrate 1 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The sequence of this substrate includes the HIV-1 protease cleavage site, along with two covalently modified amino acid residues. One residue is linked to a fluorophore (5-(aminoethyl)aminonaphthalene sulfonate, EDANS), and the other to an acceptor chromophore (4’-dimethylaminoazobenzene-4-carboxylate, dabcyl) . The synthesis involves the following steps:
Coupling: Amino acids are coupled to a solid resin.
Deprotection: Protective groups are removed to expose reactive sites.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is typically lyophilized and stored under desiccated conditions to maintain stability .
化学反应分析
Types of Reactions: HIV Protease Substrate 1 primarily undergoes hydrolysis reactions catalyzed by HIV-1 protease. The enzyme cleaves the peptide bond at the specific cleavage site, resulting in the separation of the fluorophore and the acceptor chromophore .
Common Reagents and Conditions:
Conditions: The reactions are typically carried out at a pH of 4.7 and at temperatures conducive to enzyme activity.
Major Products: The major product of the hydrolysis reaction is the cleaved peptide, with the fluorophore and acceptor chromophore separated. This separation results in a measurable increase in fluorescence, which is used to quantify protease activity .
科学研究应用
HIV Protease Substrate 1 has a wide range of applications in scientific research:
作用机制
HIV Protease Substrate 1 functions by mimicking the natural substrates of HIV-1 protease. The enzyme recognizes and binds to the substrate, inducing conformational changes that bring the substrate into the active site. A water molecule, stabilized by the aspartic acid residues in the active site, acts as a nucleophile, attacking the peptide bond and resulting in cleavage . This cleavage separates the fluorophore from the acceptor chromophore, leading to an increase in fluorescence that can be measured .
相似化合物的比较
HIV Protease Substrate 2: Another synthetic peptide substrate with different fluorophore and chromophore pairs.
HIV Protease Substrate 3: Designed with variations in the peptide sequence to study different cleavage sites.
Uniqueness: HIV Protease Substrate 1 is unique due to its specific sequence and the choice of fluorophore and chromophore, which provide optimal conditions for measuring HIV-1 protease activity through fluorescence resonance energy transfer (FRET) . This makes it particularly useful for high-sensitivity assays and kinetic studies .
属性
分子式 |
C92H133N27O23S |
|---|---|
分子量 |
2017.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C92H133N27O23S/c1-7-51(4)77(88(136)114-76(50(2)3)87(135)109-64(36-39-73(95)123)81(129)107-62(80(128)110-66(90(138)139)20-13-43-105-92(99)100)18-8-9-41-103-78(126)53-25-27-54(28-26-53)116-117-55-29-31-56(32-30-55)118(5)6)115-86(134)70-21-14-46-119(70)89(137)68(47-52-23-33-57(121)34-24-52)112-84(132)67(48-74(96)124)111-82(130)63(35-38-72(94)122)108-85(133)69(49-120)113-83(131)65(106-79(127)60(93)17-12-42-104-91(97)98)37-40-75(125)102-45-44-101-61-19-10-16-59-58(61)15-11-22-71(59)143(140,141)142/h10-11,15-16,19,22-34,50-51,60,62-70,76-77,101,120-121H,7-9,12-14,17-18,20-21,35-49,93H2,1-6H3,(H2,94,122)(H2,95,123)(H2,96,124)(H,102,125)(H,103,126)(H,106,127)(H,107,129)(H,108,133)(H,109,135)(H,110,128)(H,111,130)(H,112,132)(H,113,131)(H,114,136)(H,115,134)(H,138,139)(H4,97,98,104)(H4,99,100,105)(H,140,141,142)/t51-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-,77-/m0/s1 |
InChI 键 |
BYTQJXGDAWVWOK-CTAFNQJCSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


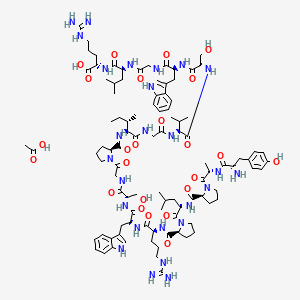
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
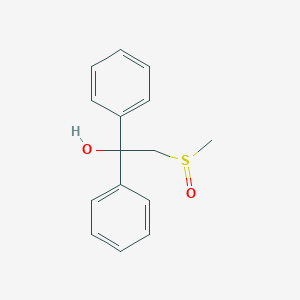
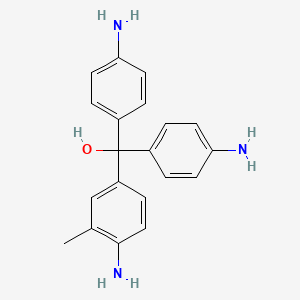
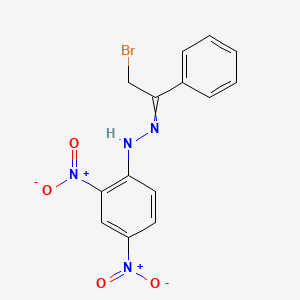
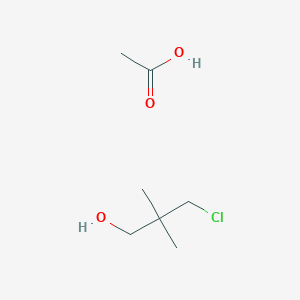
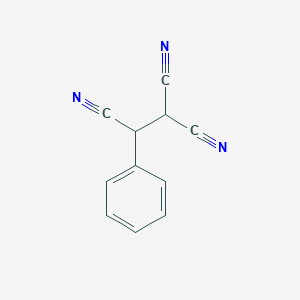
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
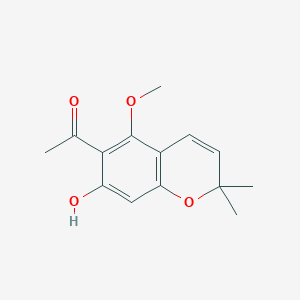
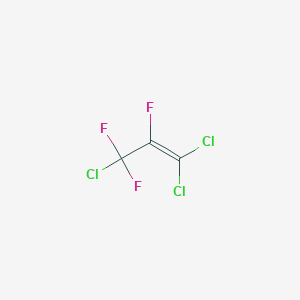

![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
